(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
CAS No.: 13039-93-5
Cat. No.: VC20976825
Molecular Formula: C11H18O5
Molecular Weight: 230.26 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 13039-93-5 |
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Molecular Formula | C11H18O5 |
Molecular Weight | 230.26 g/mol |
IUPAC Name | (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
Standard InChI | InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3/t7-,8-,9+/m1/s1 |
Standard InChI Key | VFGWJIQTAFPNQZ-HLTSFMKQSA-N |
Isomeric SMILES | CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)C=O)C |
SMILES | CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C |
Canonical SMILES | CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C |
Introduction
(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a complex organic compound characterized by its unique stereochemistry and structural features. It is a derivative of arabinose, a pentose sugar, and features isopropylidene groups that protect the hydroxyl groups of the sugar, making it a valuable intermediate in organic synthesis, particularly in carbohydrate chemistry.
Structural Features
This compound belongs to the class of dioxolanes and is notable for its specific configuration and functional groups. The presence of two dimethyl-1,3-dioxolane rings and an aldehyde group contributes to its potential biological activities and synthetic utility.
Key Structural Elements:
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Stereochemistry: The compound has a specific stereochemical arrangement, with (4S,5R) and (4R) configurations.
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Functional Groups: It contains two isopropylidene groups and an aldehyde group.
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Molecular Formula: C11H18O5.
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Molecular Weight: 230.26 g/mol.
Synthesis and Mechanism of Action
The synthesis of this compound can be carried out from d-gluconolactone without chromatographic purification, highlighting its efficiency in carbohydrate chemistry. The compound interacts with its targets through processes that may involve allylation, affecting the synthesis of higher carbon sugars.
Synthesis Pathway:
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Starting Material: d-Gluconolactone.
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Reaction Conditions: Typically involves aqueous media.
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Product: (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.
Biological Activity and Applications
While specific biological activities of this compound are not extensively documented, its structural features suggest potential applications in carbohydrate chemistry and possibly in biomedical fields. The protection of hydroxyl groups by isopropylidene groups makes it useful in selective synthetic applications.
Potential Applications:
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Carbohydrate Synthesis: Useful in the preparation of carbohydrate aldehydes.
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Biomedical Sector: May have roles in impeding viral duplication and improving blood glucose profiles, though further research is needed.
Comparison with Similar Compounds
Similar compounds, such as 2,3:4,5-Di-O-isopropylidene-D-ribose and 2,3:4,5-Di-O-isopropylidene-D-xylose, also feature protected hydroxyl groups but differ in their sugar backbone and stereochemistry.
Comparison Table:
Compound | Stereochemistry | Functional Groups | Biological Activity |
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(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | (4S,5R), (4R) | Isopropylidene, Aldehyde | Potential in carbohydrate synthesis |
2,3:4,5-Di-O-isopropylidene-D-ribose | Varies | Isopropylidene | Antiviral properties |
2,3:4,5-Di-O-isopropylidene-D-xylose | Varies | Isopropylidene | Antimicrobial effects |
Future Research Directions
Further studies are necessary to fully elucidate the pharmacological profile and mechanisms of action of (4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde. This could involve exploring its interactions with biological targets and assessing its potential in therapeutic applications.
Potential Research Areas:
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Biological Interactions: Investigate how the compound interacts with enzymes or receptors.
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Therapeutic Applications: Explore potential roles in antiviral or antidiabetic therapies.
Given the limitations in available literature from reliable sources, additional research is required to comprehensively understand the biological activities and applications of this compound.
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